molecular formula C6H5ClO2 B043231 4-Chlororesorcinol CAS No. 95-88-5

4-Chlororesorcinol

Cat. No.: B043231
CAS No.: 95-88-5
M. Wt: 144.55 g/mol
InChI Key: JQVAPEJNIZULEK-UHFFFAOYSA-N
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Description

4-Chlororesorcinol is a halogenated phenol with the chemical formula C6H5ClO2. It appears as colorless crystals or off-white to light brown powder. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals .

Mechanism of Action

Target of Action

4-Chlororesorcinol is a halogenated phenol that is primarily used as a hair colorant in over 30 hair dye and color products . The primary targets of this compound are the hair follicles where it exerts its coloring effect. It is also known to have antiseptic and disinfectant properties, making it effective in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts .

Mode of Action

This compound works by interacting with the hair follicles and helping to remove hard, scaly, or roughened skin . It exerts a keratolytic activity, which means it softens and breaks down the outermost layer of the skin, allowing the hair dye to penetrate more deeply and evenly. This results in a more vibrant and long-lasting color.

Biochemical Pathways

It is known that resorcinol, a similar compound, can inhibit peroxidases in the thyroid and subsequently block the synthesis of thyroid hormones . It is possible that this compound may have similar effects, but more research is needed to confirm this.

Result of Action

The primary result of this compound’s action is the coloring of hair. By interacting with the hair follicles, it allows the hair dye to penetrate more deeply and evenly, resulting in a more vibrant and long-lasting color . Additionally, its antiseptic and disinfectant properties can help treat various skin disorders and infections .

Biochemical Analysis

Biochemical Properties

4-Chlororesorcinol plays a role in biochemical reactions, particularly in the context of hair dye formulations

Cellular Effects

The cellular effects of this compound are primarily observed in the context of its use in hair dye formulations. It is not considered particularly toxic, with an oral median lethal dose in rats reported as 369 mg/kg . Subchronic dermal exposure of rats to a hair dye product containing 2% this compound produced no evidence of compound-induced toxicity .

Molecular Mechanism

It is known that the compound can be synthesized by reacting resorcinol with dichlorosulfuryl .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, subchronic dermal exposure of rats to a hair dye product containing 2% this compound did not produce any evidence of compound-induced toxicity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. For instance, the oral median lethal dose in rats was reported as 369 mg/kg

Metabolic Pathways

It is known that the compound can be synthesized by reacting resorcinol with dichlorosulfuryl .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented in the literature. The partition coefficient of this compound was determined as per the HPLC method (OECD Guideline-121). The Log Koc value was found to be 1.567± 0.002 at 25°C .

Preparation Methods

4-Chlororesorcinol is synthesized by reacting resorcinol with dichlorosulfuryl. The process involves mixing resorcinol and diethyl ether, heating to reflux with stirring, and slowly adding dichlorosulfuryl dropwise. The temperature is then raised to 60°C for 1 hour. After recovering the ether, atmospheric distillation is carried out, followed by vacuum distillation to obtain the finished product .

Chemical Reactions Analysis

4-Chlororesorcinol undergoes various chemical reactions, including:

Scientific Research Applications

4-Chlororesorcinol is widely used in scientific research due to its versatile properties:

Comparison with Similar Compounds

Properties

IUPAC Name

4-chlorobenzene-1,3-diol
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InChI

InChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H
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InChI Key

JQVAPEJNIZULEK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1O)O)Cl
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Molecular Formula

C6H5ClO2
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DSSTOX Substance ID

DTXSID8052643
Record name 4-Chlororesorcinol
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Molecular Weight

144.55 g/mol
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Physical Description

Beige-brown solid; [EC: SCCS - Opinion] Light beige granular powder with a mild phenolic odor; [Jos. H. Lowenstein and Sons MSDS]
Record name 4-Chlororesorcinol
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Vapor Pressure

0.0012 [mmHg]
Record name 4-Chlororesorcinol
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CAS No.

95-88-5
Record name 4-Chlororesorcinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Chlororesorcinol (4-CR) exhibits potent inhibition of tyrosinase [], a key enzyme involved in melanin formation. This inhibition arises from its structural similarity to the enzyme's natural substrates, allowing it to bind and disrupt the catalytic process. By inhibiting tyrosinase, 4-CR effectively reduces melanin production in various systems, including in vitro enzymatic assays and in vivo models like the developing dorsal fin of platyfish [].

A:

  • Spectroscopic Data: Detailed spectroscopic analysis of 4-CR and its derivatives, including IR, 1H-NMR, and EI-MS data, is available in various studies focusing on its synthesis and application. For example, a study investigating the synthesis of O-substituted derivatives of chlorinated coumarin using 4-CR as a starting material provides a comprehensive spectroscopic characterization of the resulting compounds [].

A: this compound is often incorporated into hair dye formulations, where its stability and compatibility with other ingredients are crucial. Studies have investigated its compatibility with other hair dye components like p-phenylenediamines and hydrogen peroxide, demonstrating its stability under typical formulation conditions [, ]. The electrochemical behavior of 4-CR in hair dye solutions has also been studied using techniques like cyclic voltammetry, providing insights into its stability and potential degradation pathways under electrochemical stress [].

A: While this compound is not primarily recognized for its catalytic properties, its reactivity in various chemical reactions is well-documented. For instance, it serves as a starting material in the synthesis of novel compounds with potential biological activity. One study utilized 4-CR in the synthesis of phenolic esters with potential long-lasting insect-repellent properties, showcasing its utility in producing targeted chemical entities [].

A: Yes, a study investigating the degradation of p-Chlorophenol by γ-Radiolysis employed Density Functional Theory (DFT) calculations to understand the reaction mechanism []. While not directly focused on 4-CR, this study highlights the application of computational chemistry techniques to investigate the reactivity and degradation pathways of structurally similar chlorinated aromatic compounds, offering valuable insights into potential pathways for 4-CR as well.

A: Comparing the inhibitory activity of 4-CR to resorcinol reveals valuable information about its SAR []. 4-CR exhibits significantly higher potency in inhibiting tyrosinase compared to resorcinol, suggesting that the presence of the chlorine atom at the 4-position significantly enhances its interaction with the enzyme and its inhibitory effects. This observation underscores the importance of halogen substitution in modulating the biological activity of resorcinol derivatives.

A: Research on the stability and formulation of 4-CR focuses primarily on its application in hair dyes. In these formulations, 4-CR demonstrates good stability alongside other common ingredients like p-phenylenediamines and hydrogen peroxide [, ]. Studies analyzing the content of oxidative hair dye precursors, including 4-CR, in various hair coloring formulations confirm its presence and stability within commercially available products [].

A: this compound is regulated for its use in hair dyes under the Cosmetic Directive, which sets limits on its concentration in formulations to ensure consumer safety []. Manufacturers are required to comply with these regulations to minimize potential risks associated with 4-CR exposure.

A: While detailed PK/PD studies on 4-CR are limited, its anti-melanogenic effects have been demonstrated in vivo. For instance, topical application of 4-CR on the developing dorsal fin of platyfish significantly inhibited pigment formation, confirming its ability to permeate biological membranes and exert its inhibitory effect on tyrosinase in a living organism [].

A: this compound's efficacy in inhibiting tyrosinase has been demonstrated both in vitro and in vivo. In vitro studies have shown its potent inhibition of mushroom tyrosinase, highlighting its ability to directly interact with and inhibit the enzyme's activity []. This inhibitory effect translates to in vivo models, as evidenced by its ability to significantly reduce melanin formation in the developing dorsal fin of platyfish upon topical application [].

A: The safety of 4-CR for use in hair dyes has been extensively studied. Studies on rats have shown no evidence of toxicity, teratogenicity, reproductive toxicity, or carcinogenicity following subchronic dermal exposure to hair dye formulations containing 2% 4-CR []. Additionally, 4-CR was not found to be mutagenic in standard tests like the Ames test and the micronucleus test [].

A: Alternative hair dye ingredients exist, including other resorcinol derivatives like resorcinol and 2-methylresorcinol. These compounds offer varying degrees of efficacy and safety profiles compared to 4-CR. The choice of alternative depends on factors like desired color, formulation stability, and potential for adverse effects [, ].

A: Yes, several studies have demonstrated the degradation of 4-CR through different processes. One study showed that 4-CR could be completely mineralized during electrochemical oxidation using boron-doped diamond anodes [, ]. Another study investigated its degradation using a photo-Fenton process, where 4-CR was effectively removed and mineralized through the action of hydroxyl radicals generated in the process [, ].

A: Several studies identified various intermediates formed during 4-CR degradation. In electrochemical oxidation, compounds like 4-chlorocatechol, 2-chlorophenol, and hydroquinone were detected as intermediates []. Similarly, in photo-Fenton and catalytic ozonation processes, 4-chlorocatechol, this compound, hydroquinone, and low molecular weight carboxylic acids (like maleic, malonic, oxalic, acetic, and formic acid) were found as degradation products [, ].

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